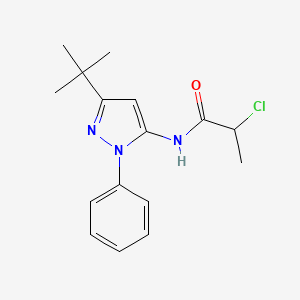![molecular formula C13H14N2O2S B2487813 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396628-09-3](/img/structure/B2487813.png)
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves the creation of derivatives through cyclocondensation reactions, the use of dimethyl acetylene dicarboxylate, and the exploration of various substitutions to achieve desired inhibitory activities. Notable methods include the preparation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showcasing a diversity of synthetic pathways leading to the formation of azetidinone derivatives with significant biological activity (Woulfe & Miller, 1985).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, with some derivatives confirmed through X-ray crystallography. This detailed structural characterization is critical for understanding the molecular basis of their biological activity and for guiding the design of novel derivatives with enhanced properties (Sher Ali et al., 2012).
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
Mistry and Desai (2006) discussed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in the development of new antimicrobial agents (Mistry & Desai, 2006).
Pharmacological Evaluation
Gurupadayya et al. (2008) synthesized various derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate and evaluated them for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. This research highlights the compound's significance in medicinal chemistry (Gurupadayya et al., 2008).
Antibacterial Activity
Desai et al. (2001) synthesized and evaluated the in vitro growth inhibitory activity of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate derivatives against microbes like E. coli and S. aureus. The study contributes to understanding the antibacterial properties of these compounds (Desai et al., 2001).
Antihypertensive α-Blocking Agents
Abdel-Wahab et al. (2008) conducted a study on the synthesis and reactions of derivatives of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, exploring their potential as antihypertensive α-blocking agents. This research indicates the compound's potential application in cardiovascular drug development (Abdel-Wahab et al., 2008).
Antimicrobial Agents
Ansari and Lal (2009) explored the synthesis of new benzimidazole derivatives, including 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate, and evaluated their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Ansari & Lal, 2009).
Synthesis and Antibacterial Evaluation
Hussein and Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, a related compound, and evaluated their antibacterial activity against E. coli and S. aureus. This research supports the compound's use in antibacterial drug development (Hussein & Azeez, 2013).
Propiedades
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-3-5-11-12(8)14-13(18-11)15-6-10(7-15)17-9(2)16/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNLITWIGNKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

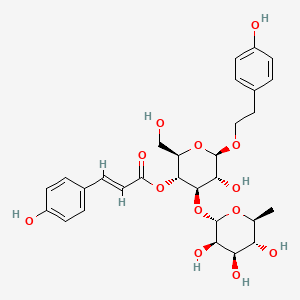
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)
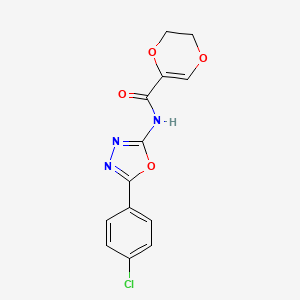
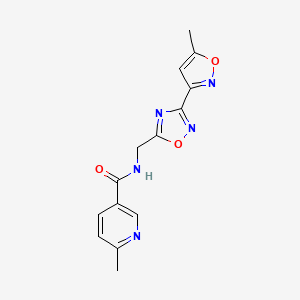
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)
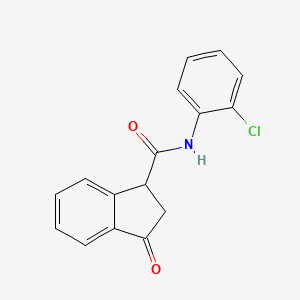
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)
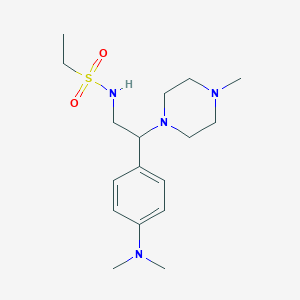
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)
